1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 2580181-06-0
Cat. No.: VC11524071
Molecular Formula: C16H13N5O5
Molecular Weight: 355.30 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2580181-06-0 |
|---|---|
| Molecular Formula | C16H13N5O5 |
| Molecular Weight | 355.30 g/mol |
| IUPAC Name | 1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H13N5O5/c22-13-4-3-12(14(23)17-13)20-6-8-5-9(1-2-10(8)15(20)24)21-7-11(16(25)26)18-19-21/h1-2,5,7,12H,3-4,6H2,(H,25,26)(H,17,22,23) |
| Standard InChI Key | NEYNYGFDZCZDNP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4C=C(N=N4)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2,6-dioxopiperidine ring fused to a 1-oxo-2,3-dihydro-1H-isoindole scaffold, with a 1H-1,2,3-triazole-4-carboxylic acid substituent at the 5-position of the isoindole ring. The presence of multiple heterocycles confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Table 1: Key Molecular Descriptors
The triazole ring’s electron-deficient nature and the carboxylic acid group enhance hydrogen-bonding capabilities, suggesting potential solubility challenges in nonpolar solvents.
Synthesis and Preparation
Synthetic Pathways
The synthesis involves sequential modular reactions:
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Piperidine-Isoindole Coupling: A 2,6-dioxopiperidine derivative is condensed with a functionalized isoindole precursor under basic conditions.
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Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole ring, followed by carboxylation at the 4-position .
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Deprotection and Purification: Acidic hydrolysis removes protecting groups, yielding the final product after chromatographic purification.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | KCO, DMSO, 80°C | 45–60% | |
| Cyclization | CuSO·5HO, sodium ascorbate | 70–85% | |
| Deprotection | HCl (aq.), THF, rt | >90% |
Challenges include regioselectivity during triazole formation and managing the steric bulk of the isoindole-piperidine core .
Biological Activity and Mechanistic Insights
Proteolysis-Targeting Chimeras (PROTACs)
The compound’s ability to engage E3 ubiquitin ligases (e.g., cereblon) positions it as a candidate for PROTAC design . Patent CN113582980A highlights similar isoindole-dioxopiperidine hybrids as degraders of oncoproteins .
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